molecular formula C14H19ClN2O B12467602 2-chloro-N-cyclooctylpyridine-3-carboxamide

2-chloro-N-cyclooctylpyridine-3-carboxamide

Cat. No.: B12467602
M. Wt: 266.76 g/mol
InChI Key: NEIYEHPQTCFHTN-UHFFFAOYSA-N
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Description

2-chloro-N-cyclooctylpyridine-3-carboxamide is a chemical compound with the molecular formula C14H19ClN2O and a molecular weight of 266.77 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a chloro group and a cyclooctyl group attached to the pyridine ring.

Preparation Methods

The synthesis of 2-chloro-N-cyclooctylpyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with cyclooctylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

2-chloro-N-cyclooctylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-cyclooctylpyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclooctylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and inhibit the growth of certain cancer cells .

Comparison with Similar Compounds

2-chloro-N-cyclooctylpyridine-3-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the chloro and cyclooctyl groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

2-chloro-N-cyclooctylpyridine-3-carboxamide

InChI

InChI=1S/C14H19ClN2O/c15-13-12(9-6-10-16-13)14(18)17-11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2,(H,17,18)

InChI Key

NEIYEHPQTCFHTN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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